molecular formula C7H7NO3 B14046374 6-(Methoxy-D3)picolinic acid

6-(Methoxy-D3)picolinic acid

Cat. No.: B14046374
M. Wt: 156.15 g/mol
InChI Key: KSWBODXXZITTPO-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxy-D3)picolinic acid typically involves the methoxylation of picolinic acid. One common method is the reaction of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxy-D3)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methoxy-D3)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion transport and homeostasis.

    Medicine: Investigated for its potential antiviral and immunomodulatory properties.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 6-(Methoxy-D3)picolinic acid involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxy-D3)picolinic acid is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to cross cell membranes. This property makes it more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

156.15 g/mol

IUPAC Name

6-(trideuteriomethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3

InChI Key

KSWBODXXZITTPO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O

Canonical SMILES

COC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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